molecular formula C9H13NO2 B1274159 2-(2-Methoxyethoxy)aniline CAS No. 72806-66-7

2-(2-Methoxyethoxy)aniline

Cat. No. B1274159
Key on ui cas rn: 72806-66-7
M. Wt: 167.2 g/mol
InChI Key: GGVZNGYEHJHVMK-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2-Methoxyethoxy)-1-nitrobenzene (0.25 g, 64%) was prepared from 2-methoxyethanol (0.16 ml, 2.0 mmol) and 1-fluoro-2-nitrobenzene (0.21 ml, 2.0 mmol) following the general procedure G. This was reduced to 2-(2-methoxyethoxy)aniline (0.13 g, 60%) following general procedure B. N-[2-(2-Methoxyethoxy)phenyl]-N′-(thiazol-2-yl)urea (115 mg, 55%) was prepared from 2-(2-methoxyethoxy)aniline (115 mg, 0.7 mmol) and 2-aminothiazole (140 mg, 1.4 mmol) following the general procedure D.
Quantity
0.16 mL
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
115 mg
Type
reactant
Reaction Step Two
Quantity
140 mg
Type
reactant
Reaction Step Two
Quantity
0.13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][OH:5].F[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14].[CH3:16][O:17][CH2:18][CH2:19][O:20][C:21]1[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=1[NH2:23].[NH2:28][C:29]1[S:30][CH:31]=[CH:32][N:33]=1>>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N+:13]([O-:15])=[O:14].[CH3:16][O:17][CH2:18][CH2:19][O:20][C:21]1[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=1[NH:23][C:4]([NH:28][C:29]1[S:30][CH:31]=[CH:32][N:33]=1)=[O:5]

Inputs

Step One
Name
Quantity
0.16 mL
Type
reactant
Smiles
COCCO
Name
Quantity
0.21 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
115 mg
Type
reactant
Smiles
COCCOC1=C(N)C=CC=C1
Name
Quantity
140 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.13 g
Type
reactant
Smiles
COCCOC1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 64%
Name
Type
product
Smiles
COCCOC1=C(C=CC=C1)NC(=O)NC=1SC=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 115 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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